PHA 408

Catalog No.
S539340
CAS No.
503555-55-3
M.F
C29H27ClFN7O2
M. Wt
560.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHA 408

CAS Number

503555-55-3

Product Name

PHA 408

IUPAC Name

8-[[5-chloro-2-(4-methylpiperazin-1-yl)pyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide

Molecular Formula

C29H27ClFN7O2

Molecular Weight

560.0 g/mol

InChI

InChI=1S/C29H27ClFN7O2/c1-36-10-12-37(13-11-36)25-15-23(24(30)16-33-25)29(40)34-19-6-2-17-3-9-21-26(28(32)39)35-38(27(21)22(17)14-19)20-7-4-18(31)5-8-20/h2,4-8,14-16H,3,9-13H2,1H3,(H2,32,39)(H,34,40)

InChI Key

ZLEZHGHFWIHCGU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

PHA 408, PHA-408, PHA408

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl

Description

The exact mass of the compound 8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide is 559.1899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IKK-2 Inhibition and Anti-Inflammatory Properties

PHA-408 is a small molecule inhibitor that targets IkappaB kinase-2 (IKK-2), an enzyme critical for the activation of the nuclear factor-kappaB (NF-κB) pathway []. NF-κB is a key signaling pathway involved in inflammation, immune response, and cell survival. By inhibiting IKK-2, PHA-408 demonstrates potent anti-inflammatory properties []. Studies have shown that PHA-408 effectively suppresses inflammation-induced cellular events, including the phosphorylation and degradation of IκBα, phosphorylation of p65, and the expression of inflammatory mediators [].

Selectivity for IKK-2

A significant advantage of PHA-408 is its high selectivity for IKK-2 compared to IKK-1, another closely related kinase. Studies report IC50 values (concentration required for 50% inhibition) of 10-40 nM for IKK-2 and 14 μM for IKK-1, indicating a high degree of selectivity for the target enzyme []. This selectivity is crucial for minimizing potential off-target effects associated with inhibiting other kinases.

PHA 408 is a selective inhibitor of IκB kinase β, also known as IKK-2. This compound is characterized by its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, which plays a crucial role in inflammatory responses and cellular survival. The chemical structure of PHA 408 includes a chloro-substituted isonicotinamide moiety and a fluorophenyl group, contributing to its potency as an ATP-competitive inhibitor. The compound has been studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease .

Without research on this specific molecule, its mechanism of action is unknown. However, similar heterocyclic amides can interact with enzymes or receptors in biological systems, potentially impacting various cellular processes [, ].

PHA 408 functions primarily through its interaction with IKK-2, leading to the inhibition of downstream signaling pathways associated with inflammation. When PHA 408 binds to the ATP-binding site of IKK-2, it prevents the phosphorylation of IκB proteins, which are necessary for the activation of NF-κB. This inhibition results in decreased nuclear translocation of NF-κB dimers and reduced transcription of pro-inflammatory genes . The reactions can be summarized as follows:

  • Binding: PHA 408 binds to IKK-2.
  • Inhibition: This prevents phosphorylation of IκB proteins.
  • Outcome: Reduced NF-κB activity and lower levels of inflammatory cytokines.

PHA 408 exhibits significant anti-inflammatory properties by selectively inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor alpha. In cellular models, it has been shown to suppress interleukin-1 alpha-induced phosphorylation of p65, a subunit of NF-κB, thereby reducing inflammation . Additionally, studies indicate that PHA 408 can inhibit prostaglandin E2 production in synovial fibroblasts from patients with rheumatoid arthritis, further demonstrating its potential therapeutic effects in managing inflammatory conditions .

The synthesis of PHA 408 involves several steps that typically include:

  • Formation of the isonicotinamide moiety: This is achieved through condensation reactions between appropriate amines and carboxylic acids.
  • Introduction of the chloro group: This can be accomplished using chlorination reagents under controlled conditions.
  • Attachment of the fluorophenyl group: This step often involves coupling reactions that link aryl halides with amines or other nucleophiles.

The detailed synthetic pathway may vary based on specific laboratory protocols but generally adheres to standard organic synthesis techniques .

PHA 408 has several potential applications in medicinal chemistry and pharmacology:

  • Anti-inflammatory therapies: Its primary use is as an anti-inflammatory agent in conditions like rheumatoid arthritis and chronic obstructive pulmonary disease.
  • Research tool: It serves as a valuable tool for studying NF-κB signaling pathways in various biological systems.
  • Drug development: PHA 408's mechanism of action makes it a candidate for developing new therapies targeting inflammatory diseases .

Research on PHA 408 has focused on its interactions with various biological targets:

  • IKK-2: The primary target; PHA 408 shows high selectivity for this kinase over other kinases.
  • Cytokine production: Studies have demonstrated that PHA 408 effectively reduces levels of pro-inflammatory cytokines in vitro and in vivo.
  • Safety assessments: Toxicological studies indicate that PHA 408 has a favorable safety profile at therapeutic doses .

Several compounds share structural or functional similarities with PHA 408, particularly regarding their role as IKK inhibitors or anti-inflammatory agents. These include:

Compound NameStructure TypeMechanismUnique Features
ML120BIKK inhibitorATP-competitiveExhibits anti-inflammatory effects similar to PHA 408 but may have different selectivity profiles .
SC-514IKK inhibitorATP-competitiveKnown for its broader inhibition across multiple kinases, potentially leading to varied side effects .
BMS-345541IKK inhibitorATP-competitivePrimarily studied for its effects on cancer cell lines, showcasing different therapeutic potentials compared to PHA 408 .

Uniqueness of PHA 408

PHA 408 stands out due to its selective inhibition profile for IKK-2 specifically, which minimizes off-target effects commonly observed with broader spectrum inhibitors. Its targeted action allows for more precise modulation of inflammatory pathways without significantly affecting other critical cellular processes.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

559.1898790 g/mol

Monoisotopic Mass

559.1898790 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8K8XT2KBG3

Dates

Modify: 2023-08-15
1: Lai CY, Su YW, Lin KI, Hsu LC, Chuang TH. Natural Modulators of Endosomal Toll-Like Receptor-Mediated Psoriatic Skin Inflammation. J Immunol Res. 2017;2017:7807313. doi: 10.1155/2017/7807313. Epub 2017 Aug 13. Review. PubMed PMID: 28894754; PubMed Central PMCID: PMC5574364.
2: Khan SY, Awad EM, Oszwald A, Mayr M, Yin X, Waltenberger B, Stuppner H, Lipovac M, Uhrin P, Breuss JM. Premature senescence of endothelial cells upon chronic exposure to TNFα can be prevented by N-acetyl cysteine and plumericin. Sci Rep. 2017 Jan 3;7:39501. doi: 10.1038/srep39501. PubMed PMID: 28045034; PubMed Central PMCID: PMC5206708.
3: Carlson CG, Dole E, Stefanski C, Bayless D. The effect of specific IKKβ inhibitors on the cytosolic expression of IκB-α and the nuclear expression of p65 in dystrophic (MDX) muscle. Am J Transl Res. 2015 Apr 15;7(4):670-82. eCollection 2015. PubMed PMID: 26064436; PubMed Central PMCID: PMC4455343.
4: Li J, Wang X, Zhang F, Yin H. Toll-like receptors as therapeutic targets for autoimmune connective tissue diseases. Pharmacol Ther. 2013 Jun;138(3):441-51. doi: 10.1016/j.pharmthera.2013.03.003. Epub 2013 Mar 24. Review. PubMed PMID: 23531543; PubMed Central PMCID: PMC3686650.
5: Xie J, Poda GI, Hu Y, Chen NX, Heier RF, Wolfson SG, Reding MT, Lennon PJ, Kurumbail RG, Selness SR, Li X, Kishore NN, Sommers CD, Christine L, Bonar SL, Venkatraman N, Mathialagan S, Brustkern SJ, Huang HC. Aminopyridinecarboxamide-based inhaled IKK-2 inhibitors for asthma and COPD: Structure-activity relationship. Bioorg Med Chem. 2011 Feb 1;19(3):1242-55. doi: 10.1016/j.bmc.2010.12.027. Epub 2010 Dec 23. PubMed PMID: 21236687.
6: Mathialagan S, Poda GI, Kurumbail RG, Selness SR, Hall T, Reitz BA, Weinberg RA, Kishore N, Mbalaviele G. Expression, purification and functional characterization of IkappaB kinase-2 (IKK-2) mutants. Protein Expr Purif. 2010 Aug;72(2):254-61. doi: 10.1016/j.pep.2010.02.009. Epub 2010 Feb 20. PubMed PMID: 20176108.
7: Rajendrasozhan S, Hwang JW, Yao H, Kishore N, Rahman I. Anti-inflammatory effect of a selective IkappaB kinase-beta inhibitor in rat lung in response to LPS and cigarette smoke. Pulm Pharmacol Ther. 2010 Jun;23(3):172-81. doi: 10.1016/j.pupt.2010.01.002. Epub 2010 Jan 18. PubMed PMID: 20080200; PubMed Central PMCID: PMC2850968.
8: Chiang PC, Kishore NN, Thompson DC. Combined use of pharmacokinetic modeling and a steady-state delivery approach allows early assessment of IkappaB kinase-2 (IKK-2) target safety and efficacy. J Pharm Sci. 2010 Mar;99(3):1278-87. doi: 10.1002/jps.21909. PubMed PMID: 19743500.
9: Sommers CD, Thompson JM, Guzova JA, Bonar SL, Rader RK, Mathialagan S, Venkatraman N, Holway VW, Kahn LE, Hu G, Garner DS, Huang HC, Chiang PC, Schindler JF, Hu Y, Meyer DM, Kishore NN. Novel tight-binding inhibitory factor-kappaB kinase (IKK-2) inhibitors demonstrate target-specific anti-inflammatory activities in cellular assays and following oral and local delivery in an in vivo model of airway inflammation. J Pharmacol Exp Ther. 2009 Aug;330(2):377-88. doi: 10.1124/jpet.108.147538. Epub 2009 May 28. PubMed PMID: 19478133.
10: Mbalaviele G, Sommers CD, Bonar SL, Mathialagan S, Schindler JF, Guzova JA, Shaffer AF, Melton MA, Christine LJ, Tripp CS, Chiang PC, Thompson DC, Hu Y, Kishore N. A novel, highly selective, tight binding IkappaB kinase-2 (IKK-2) inhibitor: a tool to correlate IKK-2 activity to the fate and functions of the components of the nuclear factor-kappaB pathway in arthritis-relevant cells and animal models. J Pharmacol Exp Ther. 2009 Apr;329(1):14-25. doi: 10.1124/jpet.108.143800. Epub 2009 Jan 23. PubMed PMID: 19168710.
11: Araújo MI, Bacellar O, Ribeiro-de-Jesus A, Carvalho EM. The absence of gamma-interferon production of S. mansoni antigens in patients with schistosomiasis. Braz J Med Biol Res. 1994 Jul;27(7):1619-25. PubMed PMID: 7874028.

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